29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium
Description
29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium is a highly specialized polyether-triazole derivative featuring a 29-carbon backbone with eight ether oxygen atoms (octaoxa), a triazole ring, and a terminal carboxylic acid group. The compound’s synthesis likely involves multi-step reactions, including alkylation, cyclization, and acid hydrolysis, as inferred from analogous compounds (e.g., tert-butyl ester derivatives) .
Properties
Molecular Formula |
C19H38N3O10+ |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h20H,1-18H2/p+1 |
InChI Key |
WLGXOQHSEIEPDN-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG8-acid is synthesized through a multi-step process that involves the introduction of an azide group and a carboxylic acid group to a PEG chain. The general synthetic route includes:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Carboxylation: The other terminal hydroxyl group is converted to a carboxylic acid group using succinic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of Azido-PEG8-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with sodium azide and succinic anhydride.
Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of copper (CuAAC) or without copper (SPAAC) to form stable triazole linkages
Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions.
Strain-Promoted Alkynes: Used in SPAAC reactions.
EDC or HATU: Used for amide bond formation
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from reactions with primary amines
Scientific Research Applications
Azido-PEG8-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation.
Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.
Industry: Used in the production of advanced materials and nanotechnology .
Mechanism of Action
Azido-PEG8-acid exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, enabling the formation of stable triazole linkages.
Carboxylic Acid Group: Reacts with primary amines to form amide bonds, facilitating the conjugation of various molecules
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s key distinguishing features include:
- Octaoxa chain : A polyethylene glycol (PEG)-like ether chain, enhancing hydrophilicity and solubility in polar solvents.
- Carboxy terminus : A carboxylic acid group enabling conjugation or salt formation.
Below is a comparative analysis with structurally or functionally related compounds:
Key Findings:
Synthetic Pathways :
- The tert-butyl ester analog (Compound 6) shares a similar octaoxa-triazole backbone, synthesized via multi-step alkylation and cyclization. Its decomposition temperature (295–300°C) suggests moderate thermal stability for the core structure .
- In contrast, dithiazolium salts (e.g., 1b) exhibit exceptional thermal stability (>300°C), attributed to their aromatic heterocyclic cores .
Functional Group Reactivity :
- The carboxy terminus in the target compound enables conjugation, similar to 5-phenyl-μ-carboxy-thiadiazole, which undergoes saponification for acid group introduction .
- Polycyclic dicarboxylic acids (e.g., compound 20) demonstrate reduced solubility compared to the target compound’s PEG-like chain, highlighting the octaoxa chain’s role in enhancing hydrophilicity .
Spectroscopic Characterization :
- Analogous compounds (e.g., Compound 6) are characterized via HRMS and LCMS, with precise mass matching (<0.1 ppm error), suggesting robust analytical protocols for validating the target compound’s structure .
- Dithiazolium derivatives are confirmed using IR and NMR, emphasizing the utility of these techniques for heterocyclic systems .
Biological Activity
The compound 29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium is a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.
Chemical Structure
The compound features a unique arrangement of octaoxa (eight ether linkages) and triazanonacosa (a nonacosane backbone with three nitrogen atoms), which contributes to its distinct biological properties. Its carboxylic acid group enhances solubility and potential interactions with biological systems.
Antimicrobial Properties
Research has shown that compounds with similar structural features exhibit antimicrobial activity. For example:
- Case Study 1 : A study on octaoxa compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the octaoxa moiety may enhance membrane permeability and disrupt bacterial cell walls .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. In vitro studies indicate that it can modulate inflammatory pathways:
- Case Study 2 : A related triazanonacosa compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that our compound may similarly reduce inflammation by interfering with signaling pathways such as NF-kB .
Cytotoxicity and Cancer Research
Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines:
- Case Study 3 : In vitro tests have revealed that derivatives of triazanonacosa compounds exhibit selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms .
Research Findings Summary
The proposed mechanisms by which This compound exerts its biological effects include:
- Membrane Disruption : The octaoxa groups may facilitate interactions with lipid membranes leading to increased permeability.
- Cytokine Modulation : The compound may inhibit specific signaling pathways involved in inflammation.
- Selective Uptake in Cancer Cells : The unique structure allows for preferential uptake in malignant cells compared to normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
